molecular formula C9H10F3N B8707323 N-Methyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 55204-33-6

N-Methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B8707323
CAS No.: 55204-33-6
M. Wt: 189.18 g/mol
InChI Key: LRYFQZBTUIVNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 55204-33-6) is a fluorinated aromatic amine with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . This compound serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring a tertiary amine substituted with a strongly electron-withdrawing trifluoroethyl group, makes it a candidate for developing specialized chemicals. For instance, analogues containing the N-methyl-N-2,2,2-trifluoroethyl group have been synthesized and incorporated into Triphenylmethane dyes, where the fluorinated moiety modifies the electronic absorption spectra and can enhance properties like photostability . From a synthetic chemistry perspective, this compound can be prepared from N-methylaniline. An efficient iron porphyrin-catalyzed N-trifluoroethylation method has been reported for anilines, using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot diazotization/N-trifluoroethylation reaction sequence . Modern catalytic systems, such as nickel/photoredox catalysis, also provide routes to elaborate N-trifluoroalkyl anilines, highlighting the ongoing research interest in such structures for constructing complex molecules . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

CAS No.

55204-33-6

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-13(7-9(10,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

LRYFQZBTUIVNRC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • N-Methyl-2-(trifluoromethyl)aniline (CAS 14925-10-1): Differs by having a trifluoromethyl group (-CF₃) directly on the aromatic ring rather than the amine. This substitution alters electronic properties, increasing ring electron deficiency and affecting reactivity in electrophilic substitutions. Molecular weight: 175.154 g/mol .
  • 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1021088-29-8): Contains methyl groups at the 2- and 3-positions on the benzene ring. The steric bulk from methyl substituents may hinder rotational freedom, as evidenced by distinct 1H NMR signals (e.g., δ 6.95–6.20 ppm for aromatic protons) .

Amine Substituent Variations

  • Molecular weight: 254.05 g/mol, with solid-state stability noted .
  • N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31): Contains a tetrafluoropropoxy-nitrophenyl group, synthesized in 59% yield. The nitro group increases electrophilicity, contrasting with the electron-withdrawing trifluoroethyl group in the target compound .

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
N-Methyl-N-(2,2,2-trifluoroethyl)aniline* ~203 (estimated) -N(CH₃)(CH₂CF₃) Likely low polarity due to -CF₃
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline 203.21 -N(CH₂CF₃), 2,3-CH₃ Solid at room temperature
N-Methyl-2-(trifluoromethyl)aniline 175.154 -N(CH₃), 2-CF₃ (aromatic) Liquid, pale yellow

*Estimated based on analogs.

Spectroscopic Data

  • NMR Shifts : Derivatives like 4a show aromatic proton signals at δ 6.98–6.61 ppm and trifluoroethyl protons at δ 3.96–3.10 ppm in 1H NMR, consistent with electron-withdrawing effects .
  • Mass Spectrometry : ESI-MS of 4a reveals [M+H]+ at m/z 716.2, confirming molecular integrity .

Reactivity Trends

  • Steric Hindrance : The trifluoroethyl group in this compound likely reduces nucleophilicity at the nitrogen, akin to N-methyl-N-(2,2,2-trichloroethoxy)aniline , which shows low SN2 reactivity due to steric bulk .
  • Electronic Effects: The -CF₃ group increases resistance to oxidation compared to non-fluorinated analogs like N-methylaniline.

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